
alpha-D-manno-heptulopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-manno-heptulopyranose is a D-manno-heptulose.
A 7-carbon keto sugar having the mannose configuration.
Scientific Research Applications
1. Antivirulence Drug Development
Alpha-D-manno-heptulopyranose analogues have been synthesized and studied for their inhibition properties against enzymes GmhA and HldE in the bacterial heptose biosynthetic pathway. This research is significant in developing antivirulence drugs targeting lipopolysaccharide (LPS) biosynthesis, crucial in many infectious diseases and human pathogen virulence (Durka et al., 2011).
2. Understanding LPS Biosynthesis
Studies on the biosynthesis of nucleotide-activated forms of alpha-D-manno-heptulopyranose have been conducted to understand LPS biosynthesis in bacteria. Research includes cloning, sequencing, and overexpression of genes involved in the biosynthesis process, contributing to our knowledge of LPS structure in Gram-negative bacteria (Kneidinger et al., 2001).
3. Inhibitor Synthesis for Bacterial Pathways
The synthesis of analogues of alpha-D-manno-heptulopyranose has been reported with a focus on inhibiting specific enzymes in bacterial biosynthesis pathways. This is essential for developing new antibiotics or compounds that can disrupt bacterial virulence (Waschke et al., 2012).
4. Insights into LPS Structure and Function
Research into the core structure of LPS in various bacteria, including the role of alpha-D-manno-heptulopyranose, has provided critical insights into bacterial physiology and pathogenicity. Such studies are crucial in understanding bacterial mechanisms and developing strategies to combat bacterial infections (Vinogradov et al., 2002).
properties
Product Name |
alpha-D-manno-heptulopyranose |
|---|---|
Molecular Formula |
C7H14O7 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7+/m1/s1 |
InChI Key |
HAIWUXASLYEWLM-VEIUFWFVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
synonyms |
Mannoheptulose Mannoketoheptose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



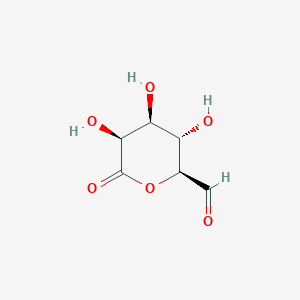

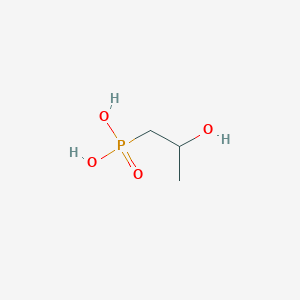
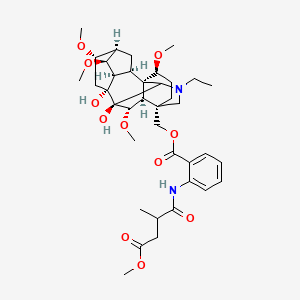
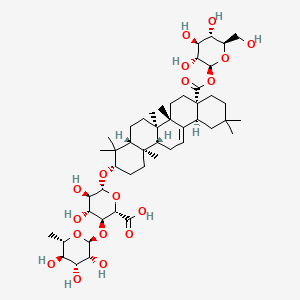

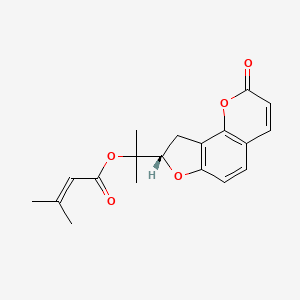
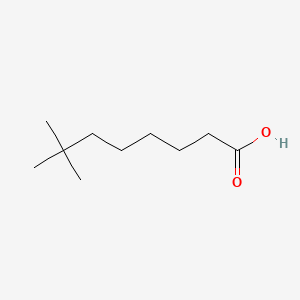





![1-Methyl-2-[(4-methyl-1-piperidinyl)methyl]-3-indolecarbonitrile](/img/structure/B1221805.png)